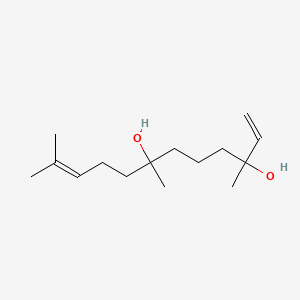
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is an organic compound with the molecular formula C15H28O2 It is characterized by its structure, which includes three methyl groups and two hydroxyl groups attached to a dodecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the reaction of isoprene units with appropriate alcohols under controlled conditions to form the dodecadiene backbone with hydroxyl groups at the 3rd and 7th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dione.
Reduction: Formation of 3,7,11-Trimethyl-1,10-dodecane.
Substitution: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dichloride.
Scientific Research Applications
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2,3-Dihydrofarnesol
- Nerolidol
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Comparison: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
10208-67-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.387 |
IUPAC Name |
3,7,11-trimethyldodeca-1,10-diene-3,7-diol |
InChI |
InChI=1S/C15H28O2/c1-6-14(4,16)11-8-12-15(5,17)10-7-9-13(2)3/h6,9,16-17H,1,7-8,10-12H2,2-5H3 |
InChI Key |
WNMPAKAQHSXIKK-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(CCCC(C)(C=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















